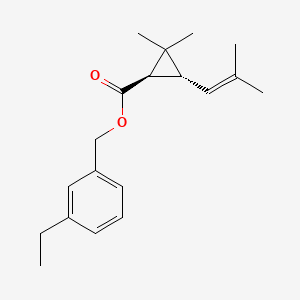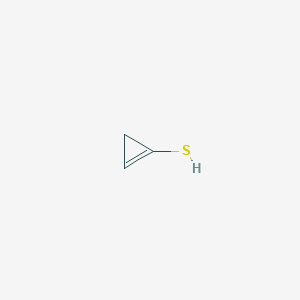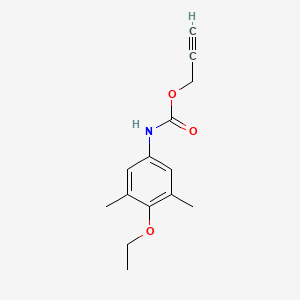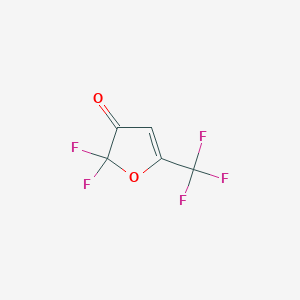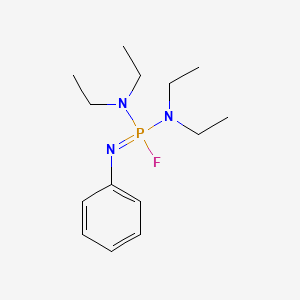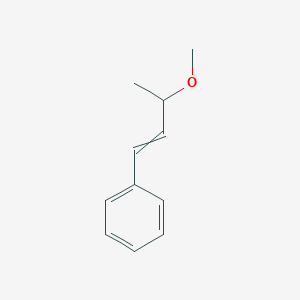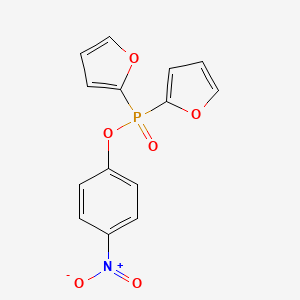![molecular formula C17H24N2O4S B14410200 L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- CAS No. 83328-03-4](/img/structure/B14410200.png)
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is a complex organic compound with the molecular formula C17H24N2O4S . It is a derivative of L-phenylalanine and L-leucine, incorporating a mercaptoacetyl group. This compound is notable for its unique structure, which includes a thiol group, aromatic rings, and multiple functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- typically involves the coupling of L-phenylalanine and L-leucine derivatives. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The mercaptoacetyl group is then introduced through a thiol-ene reaction, which involves the addition of a thiol to an alkene under radical conditions . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides and peptide derivatives. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing high-purity compounds on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: A precursor to L-tyrosine and neurotransmitters.
L-Leucine: An essential amino acid involved in protein synthesis.
N-Acetyl-L-phenylalanine: A derivative of L-phenylalanine with acetyl protection.
Uniqueness
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is unique due to its incorporation of both L-phenylalanine and L-leucine, along with a mercaptoacetyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse biochemical reactions .
Eigenschaften
CAS-Nummer |
83328-03-4 |
|---|---|
Molekularformel |
C17H24N2O4S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-sulfanylacetyl)amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H24N2O4S/c1-11(2)8-13(18-15(20)10-24)16(21)19-14(17(22)23)9-12-6-4-3-5-7-12/h3-7,11,13-14,24H,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t13-,14-/m0/s1 |
InChI-Schlüssel |
BQXADZPBYAJPEH-KBPBESRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


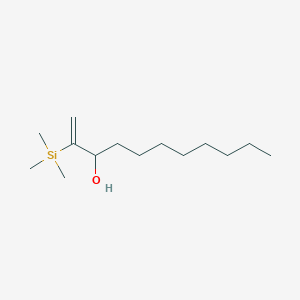
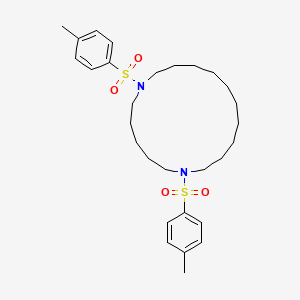
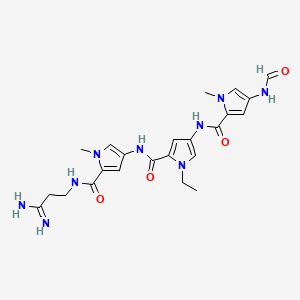
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
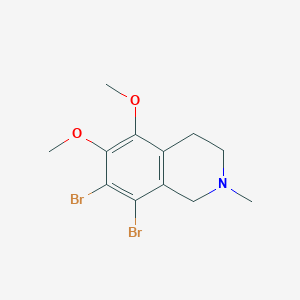
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
